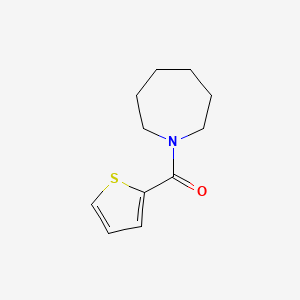![molecular formula C15H14O7 B5733704 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid](/img/structure/B5733704.png)
3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid, also known as Coumarin-3-carboxylic acid, is a compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. The compound has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase and lipoxygenase, thereby reducing inflammation. It also scavenges free radicals and enhances the activity of antioxidant enzymes, which helps to prevent oxidative damage.
Biochemical and Physiological Effects:
3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. The compound also inhibits the expression of genes involved in the inflammatory response. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid in lab experiments is its versatility. The compound has been shown to have a wide range of therapeutic properties, making it useful for studying various diseases and conditions. Another advantage is its stability, which allows for long-term storage and use in experiments. However, one limitation is the lack of information on the compound's toxicity and safety profile, which may restrict its use in certain experiments.
Future Directions
There are several future directions for research on 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid. One area of interest is the development of novel derivatives with improved therapeutic properties. Another direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Huntington's disease. Additionally, the compound's mechanism of action and safety profile need to be further elucidated to fully understand its therapeutic potential.
In conclusion, 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid is a compound with promising therapeutic properties that has been extensively studied for its potential use in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's therapeutic potential and safety profile.
Synthesis Methods
The synthesis of 3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid involves the reaction between 3-hydroxycoumarin and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then hydrolyzed to obtain the final product. This method has been optimized to achieve a high yield of the compound.
Scientific Research Applications
3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, anti-tumor, and anti-diabetic activities. The compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-[7-(carboxymethoxy)-4-methyl-2-oxochromen-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c1-8-10-3-2-9(21-7-14(18)19)6-12(10)22-15(20)11(8)4-5-13(16)17/h2-3,6H,4-5,7H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIPJXRCJZDRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[7-(carboxymethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
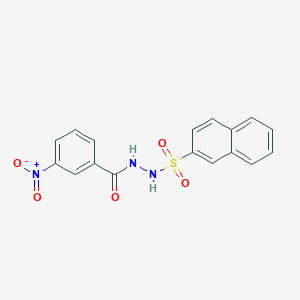
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
![ethyl [(6-bromo-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5733667.png)
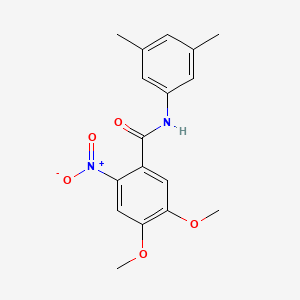
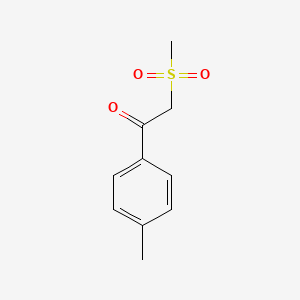


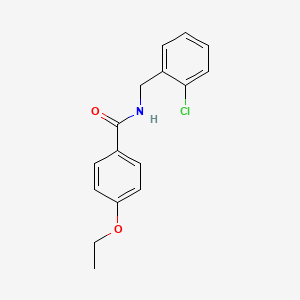
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)

